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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical candidate DNDI-6148 and the
registered drug miltefosine for the treatment of visceral leishmaniasis (VL) caused by
Leishmania donovani. The analysis is based on available preclinical data, focusing on efficacy,
mechanism of action, and experimental protocols.

Executive Summary

DNDI-6148, a novel benzoxaborole, has demonstrated potent in vitro and in vivo activity
against Leishmania donovani. It acts via a distinct mechanism of action, inhibiting the parasite's
cleavage and polyadenylation specificity factor (CPSF3) endonuclease. In preclinical hamster
models of visceral leishmaniasis, DNDI-6148 has shown impressive efficacy, achieving over
98% reduction in parasite burden.[1] Miltefosine, an alkylphosphocholine drug, is the only oral
treatment currently available for VL. Its mechanism involves the disruption of calcium
homeostasis and induction of apoptosis-like cell death in the parasite. While effective, concerns
about its teratogenicity and emerging resistance exist.

It is important to note that the development of DNDI-6148 for leishmaniasis has been
deprioritized due to signals of reproductive toxicity in preclinical studies.[2][3] This guide
presents the efficacy data generated during its development for a comprehensive
understanding of this compound class.
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Data Presentation: Efficacy Comparison
In Vitro Efficacy against L. donovani Intracellular

Amastigotes

Compound EC50 (uM) Host Cell Parasite Strain  Source
Primary Mouse .
) L. donovani
Peritoneal
DNDI-6148 0.43 +£0.06 (MHOM/ET/67/L [1]
Macrophages
82)
(PMM)
Primary Mouse L. donovani
Miltefosine 09-43 Peritoneal (MHOM/ET/67/L [4]
Macrophages 82)
) ] Primary Mouse ]
Miltefosine 1.26 L. donovani [5]
Macrophages
L. donovani
Miltefosine 2.21-10.78 Not Specified (MHOM/ET/67/L [6]
82)

Note: EC50 values for miltefosine are sourced from different studies and may reflect variations
in experimental conditions.

In Vivo Efficacy in a L. donovani Hamster Model
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% Inhibition % Inhibition

Dose Dosing of Parasite of Parasite
Compound . Source
(mg/kg/day) Regimen Burden Burden
(Liver) (Spleen)
Oral, twice
DNDI-6148 50 daily for 5 >99 >99 [1]
days
Oral, twice
DNDI-6148 25 daily for 10 >99 >99 [1]
days
Oral, once
Miltefosine 20 daily for 5 88 76 [1]
days

Experimental Protocols
In Vitro Intracellular Amastigote Susceptibility Assay

Objective: To determine the 50% effective concentration (EC50) of a compound against
Leishmania donovani amastigotes residing within a host macrophage.

Methodology:

o Host Cell Culture: Primary mouse peritoneal macrophages (PMM) are harvested from mice
and seeded in 96-well plates. The cells are allowed to adhere and form a monolayer.

» Parasite Infection:Leishmania donovani promastigotes are added to the macrophage
monolayer and incubated to allow for phagocytosis and transformation into amastigotes.

o Compound Addition: The test compounds (DNDI-6148 or miltefosine) are serially diluted and
added to the infected cells. A no-drug control and a positive control (e.g., amphotericin B) are

included.

¢ Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the
compounds to exert their effect on the intracellular amastigotes.
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Quantification of Parasite Burden: The number of amastigotes per macrophage is
determined. This can be done by microscopy after Giemsa staining or using high-content
imaging systems.

Data Analysis: The percentage of parasite inhibition is calculated for each compound
concentration relative to the no-drug control. The EC50 value is then determined by fitting
the data to a dose-response curve.

In Vivo Hamster Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of a compound in reducing parasite burden in a

hamster model that mimics human visceral leishmaniasis.

Methodology:

Animal Model: Female Syrian golden hamsters are used.

Infection: Hamsters are infected with Leishmania donovani amastigotes via intracardial
injection.

Treatment: After a pre-patent period to allow the infection to establish (e.g., 14 days post-
infection), treatment with the test compounds is initiated. DNDI-6148 is administered orally
twice daily, while miltefosine is given orally once daily for a specified duration (e.g., 5 or 10
days). A vehicle control group receives the drug-free vehicle.

Euthanasia and Tissue Harvesting: At the end of the treatment period, the hamsters are
euthanized, and the liver and spleen are aseptically removed and weighed.

Parasite Burden Determination: The parasite load in the liver and spleen is quantified using
the limiting dilution assay. Tissue homogenates are serially diluted and cultured to determine
the number of viable parasites. The results are expressed as Leishman-Donovan Units
(LDU).

Data Analysis: The percentage of parasite inhibition in the treated groups is calculated by
comparing the LDU of the treated animals to that of the vehicle control group.

Mechanism of Action and Experimental Workflows
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Signaling Pathways

Miltefosine Mechanism of Action

Click to download full resolution via product page

Caption: Mechanisms of action for DNDI-6148 and Miltefosine.

Experimental Workflow: In Vitro Efficacy
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Caption: Workflow for in vitro intracellular amastigote assay.
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Caption: Workflow for in vivo hamster model of visceral leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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